molecular formula C15H12BrNO4 B2821665 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid CAS No. 329220-18-0

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid

Cat. No. B2821665
CAS RN: 329220-18-0
M. Wt: 350.168
InChI Key: UHXGTJXEYLLGAC-UHFFFAOYSA-N
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Description

“2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” is a complex organic compound. It contains a benzoic acid group, an ether group, and a bromophenyl group . The compound has a total of 34 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzoic acid group, an ether group, and a bromophenyl group . The compound has a total of 34 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Hydroboration

The compound can be used in hydroboration , which is the most common route to organoborane reagents. The addition of a B–H bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally very rapid .

Reactions at the Benzylic Position

The compound can be used in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Antifungal Activity

The compound can be used in the development of antifungal agents . For example, certain derivatives of the compound have shown significant antifungal activity against C. albicans and A. niger .

Binding Energy Analysis

The compound can be used in binding energy analysis . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .

Drug Discovery

The compound can be used in drug discovery . The methods to prepare each reagent are outlined, followed by example applications in SM coupling . This could potentially lead to the discovery of new drugs.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, involves the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.

Result of Action

The formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction could potentially lead to the synthesis of various organic compounds . The specific effects would depend on the context of the reaction and the other compounds involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the reaction requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXGTJXEYLLGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid

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